2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,4-dimethylphenyl substituent at position 3 of the pyrimidinone ring and a 2-fluorophenyl acetamide group linked via a sulfanyl bridge. The electron-donating methyl groups and electron-withdrawing fluorine substituent may modulate its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-7-8-15(11-14(13)2)26-21(28)20-18(9-10-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEKPNXMDOJXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the phenyl rings and acetamide groups. For example:
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Replaces the 3,4-dimethylphenyl group with a 4-chlorophenyl (electron-withdrawing) and substitutes the 2-fluorophenyl with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine .
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
Physicochemical Properties
- Melting Points : The chromen-4-one derivative () exhibits a higher melting point (302–304°C), likely due to extended π-conjugation and rigid planar structure .
- Molecular Weight : The target compound (~426 g/mol) is lighter than the analog (501.39 g/mol), suggesting differences in bioavailability and permeability.
Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethylphenyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets, while the 2-fluorophenyl acetamide could improve metabolic stability compared to dichloro or trifluoromethyl analogs .
- Solubility : The absence of polar groups (e.g., -OH, -COOH) in the target compound suggests moderate aqueous solubility, similar to and analogs.
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